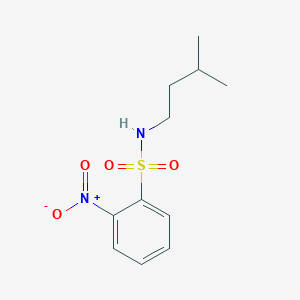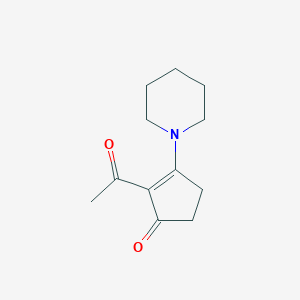
N-(3-methylbutyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)-2-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NBBS is a sulfonamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-(3-methylbutyl)-2-nitrobenzenesulfonamide is not well understood. However, it has been suggested that this compound may act as a chelating agent, which can bind to metal ions and form stable complexes. This property of this compound has been utilized in the determination of trace amounts of copper and silver ions in aqueous solutions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, a study has reported that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This compound has also been reported to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylbutyl)-2-nitrobenzenesulfonamide has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can be used as a reagent for the determination of trace amounts of metal ions in aqueous solutions. Moreover, this compound can be used as a fluorescence probe for the detection of nitric oxide in biological systems.
However, this compound also has some limitations in lab experiments. Its mechanism of action is not well understood, which limits its potential applications. Moreover, the limited information available on the biochemical and physiological effects of this compound makes it difficult to evaluate its potential as a drug candidate.
Orientations Futures
There are several future directions for the study of N-(3-methylbutyl)-2-nitrobenzenesulfonamide. One potential direction is to investigate its potential as a corrosion inhibitor for different metals in different media. Another direction is to study its potential as a fluorescence probe for the detection of nitric oxide in different biological systems. Moreover, the mechanism of action of this compound needs to be further elucidated to explore its potential applications in different scientific fields.
Conclusion:
This compound is a sulfonamide derivative that has been studied for its potential applications in different scientific fields. It can be easily synthesized and purified through different methods. This compound has been used as a reagent for the determination of trace amounts of metal ions in aqueous solutions and as a fluorescence probe for the detection of nitric oxide in biological systems. However, its mechanism of action and biochemical and physiological effects need to be further elucidated to explore its potential applications in different scientific fields.
Méthodes De Synthèse
N-(3-methylbutyl)-2-nitrobenzenesulfonamide can be synthesized through various methods, including the reaction of 3-methylbutylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-methylbutylamine with 2-nitrobenzenesulfonyl isocyanate. Both methods yield this compound as a white crystalline solid.
Applications De Recherche Scientifique
N-(3-methylbutyl)-2-nitrobenzenesulfonamide has been studied for its potential applications in different scientific fields. It has been used as a reagent for the determination of trace amounts of copper and silver ions in aqueous solutions. This compound has also been used as a fluorescence probe for the detection of nitric oxide in biological systems. Moreover, this compound has been studied for its potential use as a corrosion inhibitor for mild steel in acidic media.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9(2)7-8-12-18(16,17)11-6-4-3-5-10(11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDFLIRLUVIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)


![7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)
![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)
![N-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5864515.png)


![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)